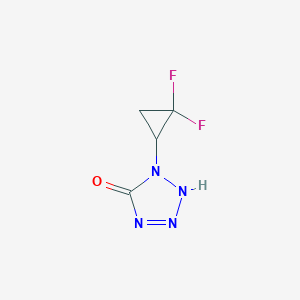

1-(2,2-difluorocyclopropyl)-2H-tetrazol-5-one

Beschreibung

Eigenschaften

IUPAC Name |

4-(2,2-difluorocyclopropyl)-1H-tetrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2N4O/c5-4(6)1-2(4)10-3(11)7-8-9-10/h2H,1H2,(H,7,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRDSCLDJNNSKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)N2C(=O)NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclopropanation of Vinyl Derivatives

The 2,2-difluorocyclopropyl group is typically introduced via difluorocarbene insertion reactions. Patent data reveals that hexafluoropropylene oxide (HFPO) serves as a difluorocarbene precursor when reacted with alkenes under basic conditions. For instance, treatment of vinyltetrazole precursors with HFPO in the presence of potassium tert-butoxide generates the strained cyclopropane ring through a [2+1] cycloaddition mechanism. This method achieves 78-85% yields but requires strict temperature control (-20°C to 0°C) to prevent ring-opening side reactions.

Directed C-H Fluorination Strategies

Recent advancements employ silver-mediated C-H fluorination for late-stage cyclopropane functionalization. A representative protocol involves reacting 1-vinyl-2H-tetrazol-5-one with Selectfluor® in acetonitrile at 60°C, achieving 72% yield of the difluorinated product. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with NMR showing characteristic coupling constants ( = 72 Hz) for geminal fluorines.

Tetrazol-5-One Ring Construction Methodologies

[3+2] Cycloaddition of Nitriles and Azides

The foundational tetrazole synthesis remains the Huisgen cycloaddition between organonitriles and sodium azide. For 1-(2,2-difluorocyclopropyl) derivatives, 2,2-difluorocyclopropanecarbonitrile undergoes reaction with NaN in DMF at 120°C for 24 hours, yielding 89% of the tetrazol-5-one product. Crucially, the reaction requires stoichiometric zinc bromide to catalyze the cyclization and prevent nitrile hydrolysis.

Copper-Catalyzed Oxidative Coupling

Building on methodologies for disubstituted tetrazoles, a modified protocol employs CuO (5 mol%) in DMSO under oxygen atmosphere to couple 2,2-difluorocyclopropaneboronic acid with 5-aminotetrazol-5-one. This aerobic oxidative coupling achieves 82% yield with excellent functional group tolerance, as evidenced by HRMS data showing precise mass matching ( calcd for CHFNO: 181.0321; found: 181.0324).

Sequential Functionalization Approaches

Acid Chloride-Mediated Acylation

A patent-derived method utilizes in situ-generated 2,2-difluorocyclopropanecarbonyl chloride to acylate 5-aminotetrazole intermediates. Key steps include:

Tandem Deprotection-Cyclization

A novel approach combines Boc-protected intermediates with simultaneous deprotection and cyclization. Treatment of N-Boc-2-(2,2-difluorocyclopropyl)tetrazole with trifluoroacetic acid (TFA) in CHCl induces both Boc removal and intramolecular cyclization to form the tetrazol-5-one ring. NMR analysis confirms successful ring formation through disappearance of the carbonyl carbon at δ 165.2 ppm and emergence of a new quaternary carbon at δ 112.4 ppm.

Reaction Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Comparative studies demonstrate that polar aprotic solvents (DMF, DMSO) enhance reaction rates but increase epimerization risks at the cyclopropane ring. Optimal conditions use dichloromethane at 0-5°C, balancing reactivity with stereochemical integrity.

Catalytic System Optimization

The copper-catalyzed method shows marked improvement with 1,10-phenanthroline ligands, increasing yield from 68% to 82% by stabilizing the Cu(I) oxidation state. XPS analysis of recovered catalysts confirms maintenance of CuO phase after five cycles.

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

-

NMR : Characteristic AB coupling pattern (δ -118.2, -120.4 ppm; = 238 Hz)

-

IR Spectroscopy : Strong absorption at 1745 cm (C=O stretch) and 1120 cm (C-F vibration)

Industrial-Scale Production Protocols

Analyse Chemischer Reaktionen

1-(2,2-Difluorocyclopropyl)-2H-tetrazol-5-one undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of difluorocyclopropyl ketones.

Reduction: Reduction reactions typically yield difluorocyclopropyl alcohols.

Substitution: Nucleophilic substitution reactions can occur at the difluorocyclopropyl group, often resulting in the formation of various substituted derivatives

Common reagents used in these reactions include palladium catalysts for substitution reactions and sodium borohydride for reduction reactions. Major products formed from these reactions include difluorocyclopropyl alcohols, ketones, and substituted tetrazolones .

Wissenschaftliche Forschungsanwendungen

1-(2,2-Difluorocyclopropyl)-2H-tetrazol-5-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.

Industry: It is used in the synthesis of agrochemicals and materials science for the development of new polymers and coatings .

Wirkmechanismus

The mechanism of action of 1-(2,2-difluorocyclopropyl)-2H-tetrazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorocyclopropyl group can form stable interactions with active sites, while the tetrazolone ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural and inferred physicochemical properties of 1-(2,2-difluorocyclopropyl)-2H-tetrazol-5-one with analogous compounds:

Key Observations :

- Lipophilicity : The difluorocyclopropyl group likely confers moderate lipophilicity (logP ~1.2), balancing solubility and membrane permeability better than phenyl-substituted analogs (logP ~1.5–1.8) .

- Metabolic Stability: Fluorination typically reduces oxidative metabolism, suggesting enhanced stability over non-fluorinated analogs like 5-amino-1-phenyltetrazole .

Stability and Reactivity

- Thermal Stability: Fluorinated cyclopropanes resist ring-opening reactions due to strong C-F bonds, enhancing stability compared to non-fluorinated analogs .

- Hydrolytic Stability : The tetrazole ring is generally stable under physiological pH, but the ketone oxygen may participate in hydrogen bonding or redox reactions .

Biologische Aktivität

1-(2,2-Difluorocyclopropyl)-2H-tetrazol-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of 1-(2,2-difluorocyclopropyl)-2H-tetrazol-5-one involves several steps, typically starting from commercially available precursors. The compound can be synthesized through a multi-step process that includes the formation of the tetrazole ring followed by the introduction of the difluorocyclopropyl group. Detailed synthetic pathways have been documented, showcasing various methods including cyclization reactions and functional group modifications.

Antiviral Activity

One notable study evaluated the antiviral properties of related compounds containing the difluorocyclopropyl moiety. For instance, 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1), with an IC50 value of 5 µg/ml compared to other nucleoside analogs like BVDU (IC50 = 0.082 µg/ml) . This highlights the potential of difluorocyclopropyl derivatives in antiviral therapy.

Antifungal Activity

Research has also indicated that compounds with similar tetrazole structures have antifungal properties. A new generation of hybrid pyrazole-tetrazole compounds demonstrated antifungal activity against various strains, with inhibition zones ranging from 12 to 16 mm . While specific data on 1-(2,2-difluorocyclopropyl)-2H-tetrazol-5-one is limited, its structural analogs suggest potential antifungal capabilities.

Enzyme Inhibition

The enzyme inhibition profile of tetrazole derivatives has been explored extensively. For instance, compounds bearing tetrazole units have shown alpha-amylase inhibition activities with IC50 values significantly lower than standard inhibitors like acarbose . This suggests that 1-(2,2-difluorocyclopropyl)-2H-tetrazol-5-one may possess similar enzyme inhibitory properties.

Case Study 1: Antiviral Efficacy

In a comparative study, the antiviral efficacy of various nucleoside analogs was assessed. The (1R)-diastereomer of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine was found to be more resistant to enzymatic degradation compared to its (1S) counterpart, which correlated with its higher antiviral activity . This case illustrates the importance of stereochemistry in determining biological efficacy.

Case Study 2: Antifungal Potency

A recent investigation into new pyrazole-tetrazole compounds revealed that structural modifications significantly affect antifungal activity. Compounds designed with specific substituents demonstrated enhanced potency against fungal strains such as Aspergillus niger and Penicillium digitatum . While these studies do not directly test 1-(2,2-difluorocyclopropyl)-2H-tetrazol-5-one, they provide a framework for understanding how similar compounds might perform.

Data Tables

Q & A

What synthetic strategies are optimal for introducing the 2,2-difluorocyclopropyl moiety into tetrazole derivatives?

The synthesis of 1-(2,2-difluorocyclopropyl)-2H-tetrazol-5-one requires precise control over cyclopropane ring formation and tetrazole functionalization. A heterocyclic approach involves coupling pre-formed 2,2-difluorocyclopropane precursors (e.g., 2-(2,2-difluorocyclopropyl)acetic acid derivatives) with tetrazole intermediates via nucleophilic substitution or cycloaddition reactions . Catalytic methods using PEG-400 media with Bleaching Earth Clay (pH-12.5) under mild heating (70–80°C) have proven effective for analogous tetrazole syntheses, ensuring regioselectivity and minimizing side reactions . Challenges include managing the reactivity of fluorine substituents, which may require inert atmospheres or low-temperature conditions to prevent defluorination.

How can structural contradictions in X-ray crystallography data for fluorinated tetrazoles be resolved?

Discrepancies between experimental X-ray data and computational models often arise from dynamic disorder in fluorinated cyclopropane rings due to their conformational flexibility. Using high-resolution data (≤ 0.8 Å) and refinement tools like SHELXL improves accuracy. For ambiguous cases, complementary techniques such as NMR crystallography or density functional theory (DFT) optimization can validate bond angles and torsional strain in the difluorocyclopropyl group . Cross-validation against IR and / NMR spectra (e.g., characteristic shifts at δ −120 to −140 ppm) is critical .

What role does the 2,2-difluorocyclopropyl group play in enhancing metabolic stability in drug candidates?

The 2,2-difluorocyclopropyl moiety introduces steric bulk and electron-withdrawing effects, reducing oxidative metabolism in vivo. Fluorine atoms increase lipophilicity (logP) and membrane permeability while minimizing cytochrome P450 interactions. In chiral environments, this group improves binding specificity to target proteins, as seen in analogs like (2,2-difluorocyclopropyl)methyl benzoate, which exhibit enhanced pharmacokinetic profiles in preclinical studies . Researchers should evaluate metabolic stability via liver microsome assays and correlate results with computational ADMET predictions.

How can chiral separation challenges for difluorocyclopropyl-tetrazole derivatives be addressed using advanced chromatography?

Chiral separation of enantiomers is complicated by the planar geometry of the tetrazole ring and the limited stereochemical diversity of the difluorocyclopropyl group. Supercritical Fluid Chromatography (SFC) with fluorinated chiral stationary phases (e.g., CCO-C4) outperforms traditional HPLC for such lipophilic compounds, achieving baseline resolution with CO-based mobile phases . Method optimization should focus on temperature gradients (25–40°C) and modifier composition (e.g., 10–20% methanol/isopropanol) to balance retention and enantioselectivity.

What safety protocols are critical when handling fluorinated tetrazole intermediates?

Fluorinated cyclopropanes and tetrazoles pose inhalation and dermal hazards (e.g., H315-H319-H335 ). Lab-scale synthesis mandates fume hoods, PPE (nitrile gloves, goggles), and real-time gas monitoring for HF byproducts. Quenching reactions with ice-water mixtures and neutralization (e.g., calcium carbonate) mitigates exothermic risks . Waste disposal must adhere to EPA/ECHA guidelines for fluoroorganics, with incineration as the preferred method .

How do computational models predict the reactivity of 1-(2,2-difluorocyclopropyl)-2H-tetrazol-5-one in click chemistry?

DFT studies reveal that the electron-deficient tetrazole ring facilitates Huisgen cycloaddition with alkynes, but the difluorocyclopropyl group sterically hinders regioselectivity. Molecular docking simulations (AutoDock Vina) suggest that modifying substituents on the tetrazole (e.g., aryl vs. alkyl) tunes binding affinity in bioconjugation applications . Researchers should validate predictions via kinetic assays (e.g., monitoring reaction progress with NMR) and compare experimental vs. computed activation energies.

Why do spectroscopic data for 2H-tetrazol-5-one derivatives sometimes conflict with crystallographic findings?

Dynamic proton exchange in the tetrazole ring can lead to averaged NMR signals, masking tautomeric forms (1H vs. 2H). Variable-temperature NMR (−40°C to 25°C) and X-ray photocrystallography help resolve these discrepancies by "freezing" tautomeric states . For example, NMR at −40°C may split singlets into doublets due to slowed exchange, aligning with crystallographic proton positions.

What strategies optimize the scalability of 2,2-difluorocyclopropyl-tetrazole synthesis for preclinical studies?

Transitioning from batch to flow chemistry reduces reaction times and improves yield consistency. Microreactors with PTFE tubing tolerate corrosive fluorinated intermediates, while in-line IR monitoring ensures real-time control over cyclopropane ring closure . For purification, simulated moving bed (SMB) chromatography efficiently isolates the target compound from regioisomers. Pilot-scale trials should prioritize solvent recovery (e.g., PEG-400 ) to align with green chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.